molecular formula C13H17NO2 B1310273 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-62-8

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B1310273
CAS No.: 879047-62-8
M. Wt: 219.28 g/mol
InChI Key: YQVRGSUOHBRGEQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8) is a high-purity chemical building block belonging to a class of substituted benzaldehydes. With the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol, this compound is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle known to be a privileged scaffold in medicinal chemistry . The pyrrolidine ring contributes significantly to a molecule's three-dimensional coverage and is frequently used to explore pharmacophore space and optimize the physicochemical parameters of drug candidates, often leading to improved solubility and target selectivity . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structural features make it a versatile precursor for the design and synthesis of novel bioactive molecules. Research applications include its use as a building block for the development of potential antiproliferative agents. Compounds with similar pyrrolidine and benzaldehyde motifs are investigated as tubulin polymerization inhibitors, a mechanism of action relevant for the discovery of new antimitotic and anticancer therapeutics . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 3 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde moiety is one of the most versatile functional groups in organic chemistry, serving as a linchpin for carbon-carbon bond formation and functional group interconversions.

Condensation Reactions with Carbon and Heteroatom Nucleophiles

The electrophilic carbon atom of the aldehyde group readily reacts with a wide range of carbon and heteroatom nucleophiles. These condensation reactions are fundamental for extending the carbon skeleton and introducing new functionalities.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com For 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, reaction with a compound like malononitrile (B47326) in the presence of a basic catalyst would lead to the formation of a new carbon-carbon double bond. sigmaaldrich.comnih.gov The general mechanism involves deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.orgnumberanalytics.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgwikipedia.org The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. mediresonline.org This condensation reaction is a cornerstone of synthetic chemistry and is crucial in biological systems. semanticscholar.org The reaction of this compound with a primary amine would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. rsisinternational.orgsemanticscholar.org

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in many synthetic routes. A variety of oxidizing agents can accomplish this conversion. Modern, greener protocols often employ catalytic systems to minimize waste. For instance, aromatic aldehydes can be efficiently converted into carboxylic acids using hydrogen peroxide as the oxidant, catalyzed by diphenyl diselenide. mdpi.com Applying such a method to this compound is expected to yield 3-Ethoxy-4-pyrrolidin-1-yl-benzoic acid in high yield. mdpi.com

Reduction Reactions to Alcohol Derivatives

Aldehydes are selectively reduced to primary alcohols using mild reducing agents. jconsortium.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. youtube.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. youtube.comnumberanalytics.com Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, affords the primary alcohol. masterorganicchemistry.com The reduction of the closely related 4-ethoxy-3-methoxy benzaldehyde (B42025) to its corresponding benzyl (B1604629) alcohol using NaBH₄ proceeds in high yield, suggesting that this compound would similarly be converted to (3-Ethoxy-4-pyrrolidin-1-yl-phenyl)methanol. ugm.ac.id

Regioselective Modifications of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of further reactions, particularly electrophilic aromatic substitution.

Directing Effects of Substituents: The ethoxy (-OCH₂CH₃) and pyrrolidinyl groups are strong electron-donating groups (EDGs) due to resonance effects (+M effect). wikipedia.org Such groups are powerful activators for electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the aldehyde (-CHO) group is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects (-I, -M), directing incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Predicted Regioselectivity: When multiple substituents are present, the most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this molecule, both the ethoxy and pyrrolidinyl groups are strong activators. The pyrrolidinyl group, a secondary amine, is typically a more potent activator than an ether group. The positions ortho to the pyrrolidinyl group are C3 (blocked by the ethoxy group) and C5. The position para to the pyrrolidinyl group is C1 (blocked by the aldehyde). The ethoxy group at C3 directs to its ortho positions (C2 and C4-blocked) and its para position (C6). Therefore, the most nucleophilic positions on the ring, and thus the most likely sites for electrophilic attack (e.g., halogenation, nitration), are C5, which is ortho to both activating groups, and to a lesser extent, C2 and C6. masterorganicchemistry.com

Derivatization for Enhanced Analytical Performance and Chemical Tagging

Chemical derivatization is a strategy used to modify an analyte to improve its suitability for a particular analytical method, such as enhancing its detectability or improving its chromatographic properties. hta-it.com The aldehyde group is a common target for such derivatization, especially for analysis by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). chrom-china.com

Development and Application of Derivatization Reagents for Carbonyl Compounds

A variety of reagents have been developed to specifically target the carbonyl group of aldehydes for analytical purposes.

Reagents for UV/Visible Detection: For HPLC with UV/Visible detection, derivatization aims to attach a chromophore to the analyte. nih.gov The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net It reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives, which are brightly colored and exhibit strong UV absorbance, allowing for sensitive detection. researchgate.netnih.gov

Reagents for Mass Spectrometry: In liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance ionization efficiency. nih.gov Reagents that introduce a permanently charged moiety or a group that is easily ionized are particularly effective. For example, 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) was specifically designed for the selective derivatization of aldehydes. acs.org It reacts via reductive amination to attach a quaternary ammonium (B1175870) group, which provides a permanent positive charge, dramatically improving detection sensitivity in positive-ion electrospray ionization (ESI) mode. acs.org An evolution of this reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), incorporates a bromophenethyl group. nih.govsemanticscholar.org This addition not only provides a permanent charge but also introduces a characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br), which facilitates the confident identification of derivatized compounds in complex biological matrices. nih.govsemanticscholar.org

The following table summarizes key derivatization reagents for aldehydes.

ReagentReaction PrincipleAnalytical AdvantagePrimary Technique
2,4-Dinitrophenylhydrazine (DNPH)Condensation to form a hydrazoneAdds a strong chromophore for sensitive UV detectionHPLC-UV
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)Reductive amination to attach a quaternary ammonium groupIntroduces a permanent positive charge for enhanced ESI-MS signalLC-MS
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)Reductive amination to attach a quaternary ammonium group with a bromine tagIntroduces a permanent positive charge and a characteristic isotopic signature for confident identificationLC-MS
Dansylhydrazine (DnsHz)Condensation to form a hydrazoneAdds a fluorescent tag for highly sensitive fluorescence detectionHPLC-Fluorescence, LC-MS

Microwave-Assisted and Ultrasound-Assisted Derivatization Techniques

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving techniques to accelerate chemical transformations. Microwave-assisted and ultrasound-assisted methods have emerged as powerful tools in the derivatization of organic compounds, including substituted benzaldehydes like this compound.

Microwave-Assisted Derivatization:

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This method offers several advantages over conventional heating, such as rapid reaction rates, higher yields, and often, improved product purity. nih.gov In the context of this compound, microwave assistance can be particularly effective for reactions involving the aldehyde group. For instance, in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. nih.gov A typical microwave-assisted procedure for the derivatization of an aromatic aldehyde might involve mixing the aldehyde with other reactants, with or without a solvent, and irradiating the mixture at a specific power and for a short duration. nih.gov This technique can be applied to condensation reactions, cyclization reactions, and multicomponent reactions involving this compound to rapidly generate a library of derivatives.

Reaction TypeConventional Method TimeMicrowave-Assisted TimePotential Advantage
Heterocycle SynthesisHoursMinutesDrastic reduction in reaction time, potentially higher yields. nih.gov
Condensation ReactionsSeveral hours5-15 minutesIncreased reaction speed and efficiency. udayton.edu

Ultrasound-Assisted Derivatization:

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for organic synthesis. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, leading to localized high temperatures and pressures. kjscollege.com This technique has been successfully employed for the synthesis of various heterocyclic compounds from aldehydes. kjscollege.com For the derivatization of this compound, ultrasound can be used to promote condensation reactions, such as in the synthesis of benzothiazoles, often under solvent-free conditions, which aligns with the principles of green chemistry. kjscollege.com The advantages of this method include shorter reaction times, excellent yields, and milder reaction conditions. kjscollege.com

ParameterUltrasound-Assisted MethodConventional Method
Reaction TimeMinutesHours
YieldOften higherVariable
ConditionsRoom temperature, often solvent-freeOften requires heating and organic solvents
Environmental ImpactGreener approachLess environmentally friendly

Catalysis in Derivatization Reactions

Catalysis plays a pivotal role in the derivatization of aldehydes by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and selectivity. Both acid and base catalysis are commonly employed in reactions involving the carbonyl group of this compound.

Lewis Acid Catalysis:

Lewis acids are electron-pair acceptors and can activate the aldehyde group by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Common Lewis acids used in organic synthesis include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. beilstein-journals.orgacs.org For instance, in redox-neutral amination reactions of substituted benzaldehydes, a Lewis acid like ZnCl₂ can catalyze the formation of an iminium ion, which is a key intermediate. beilstein-journals.org The choice of Lewis acid can be crucial and may depend on the specific substrates and desired transformation. acs.org

Brønsted Acid and Base Catalysis:

Brønsted acids can protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic addition. This is a key step in many condensation reactions. Conversely, bases can deprotonate a nucleophile, increasing its reactivity towards the aldehyde. A notable example of base catalysis is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the synthesis of pyrimido[4,5-b]quinolines from various aryl aldehydes. nih.gov In this multicomponent reaction, DABCO acts as an inexpensive and effective basic catalyst. nih.gov The selection of an appropriate acid or base catalyst is critical for optimizing the yield and selectivity of the derivatization reaction.

Catalyst TypeRole in DerivatizationExample Catalyst
Lewis AcidActivates the carbonyl group by coordination.ZnCl₂, BF₃·OEt₂ beilstein-journals.orgacs.org
Brønsted AcidProtonates the carbonyl oxygen to increase electrophilicity.HCl, H₂SO₄
BaseDeprotonates the nucleophile or facilitates condensation.DABCO, Piperidine nih.gov

This compound as a Precursor in Complex Chemical Synthesis

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex organic molecules, particularly those with potential biological activity.

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. Substituted benzaldehydes are frequently employed as one of the key components in various MCRs.

Biginelli Reaction:

The Biginelli reaction is a well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The use of this compound in a Biginelli reaction would introduce the substituted phenyl ring at the 4-position of the dihydropyrimidine (B8664642) core, providing a route to a library of compounds with potential biological applications. The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis:

The Hantzsch pyridine synthesis is another classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297) to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. chemtube3d.comwikipedia.org Pyridine and its derivatives are prevalent in many pharmaceuticals. By employing this compound in this reaction, highly substituted pyridines bearing the 3-ethoxy-4-pyrrolidin-1-yl-phenyl group can be synthesized, offering a pathway to novel molecular architectures. wikipedia.orgorganic-chemistry.org

Multicomponent ReactionKey ReactantsResulting ScaffoldPotential Application
Biginelli ReactionAldehyde, β-ketoester, Urea3,4-Dihydropyrimidin-2(1H)-onePharmaceutical development wikipedia.orgnih.gov
Hantzsch Pyridine SynthesisAldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateDihydropyridine/PyridineSynthesis of bioactive molecules chemtube3d.comwikipedia.org

Building Block for Heterocyclic Systems

Beyond its use in MCRs, this compound serves as a fundamental building block for the construction of various heterocyclic systems through other synthetic strategies.

Synthesis of Quinolines:

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov Several synthetic methods for quinolines, such as the Skraup and Doebner-von Miller reactions, utilize substituted anilines and carbonyl compounds. rsc.org Alternatively, substituted benzaldehydes can be precursors in the synthesis of quinoline (B57606) derivatives. For instance, in a one-pot multi-component reaction, various aryl aldehydes can react with dimedone and 6-amino-1,3-dimethyluracil (B104193) to yield pyrimido[4,5-b]quinolines. nih.gov The incorporation of the 3-ethoxy-4-pyrrolidin-1-yl-phenyl moiety from the starting aldehyde can lead to novel quinoline derivatives with potentially enhanced biological properties.

Synthesis of Pyrimidines:

The pyrimidine (B1678525) ring is a core structure in numerous biologically active compounds, including several kinase inhibitors used in cancer therapy. nih.govacs.org The synthesis of substituted pyrimidines often involves the condensation of a three-carbon dielectrophilic component with a dinucleophile like guanidine. nih.gov Substituted benzaldehydes can be incorporated into the pyrimidine scaffold through various synthetic routes. For example, in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds investigated as kinase inhibitors, substituted benzaldehydes can be used in reductive amination steps to introduce diverse substituents. nih.gov The use of this compound in such syntheses could lead to the development of novel pyrimidine-based therapeutic agents. nih.govnih.gov

Intermediate in the Construction of Advanced Organic Molecules

The role of this compound as a synthetic intermediate extends to the construction of more complex and advanced organic molecules, including those with potential applications in materials science and pharmaceuticals.

The aldehyde functionality allows for a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, which can then undergo further reactions. These transformations enable the elongation of carbon chains and the introduction of new functional groups, which are crucial steps in the total synthesis of complex natural products and their analogs. The presence of the ethoxy and pyrrolidinyl groups can influence the electronic properties and solubility of the resulting molecules, which can be advantageous in the design of new materials or drug candidates. For instance, substituted benzaldehydes are key intermediates in the synthesis of bioactive quinoxalines, which have shown a range of biological activities. mdpi.com The structural motifs present in this compound could be strategically incorporated into such advanced molecules to fine-tune their properties.

Spectroscopic Characterization Methodologies for 3 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a complete picture of the atomic arrangement can be constructed.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the ethoxy group protons, and the pyrrolidine (B122466) ring protons.

The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating effects of the ethoxy and pyrrolidinyl groups and the electron-withdrawing effect of the aldehyde group. The proton at position 2, being ortho to the aldehyde, will be the most downfield of the aromatic protons. The proton at position 6 will be slightly upfield, and the proton at position 5, situated between the two electron-donating groups, will be the most upfield.

The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern of an ethyl group. The pyrrolidine ring protons will likely appear as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity
Aldehyde (-CHO) ~9.8 Singlet
Aromatic (H-2) ~7.3-7.5 Doublet
Aromatic (H-6) ~7.2-7.4 Doublet of doublets
Aromatic (H-5) ~6.8-7.0 Doublet
Ethoxy (-OCH2CH3) ~4.1 Quartet
Pyrrolidine (-NCH2CH2-) ~3.3 Multiplet
Pyrrolidine (-NCH2CH2-) ~2.0 Multiplet

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around 190 ppm. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbons bonded to the electron-donating ethoxy and pyrrolidinyl groups will be shifted upfield, while the carbon attached to the aldehyde group will be shifted downfield. The carbons of the ethoxy and pyrrolidinyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ) ppm
Aldehyde (C=O) ~190
Aromatic (C-4) ~150-155
Aromatic (C-3) ~145-150
Aromatic (C-1) ~130-135
Aromatic (C-6) ~125-130
Aromatic (C-2) ~110-115
Aromatic (C-5) ~105-110
Ethoxy (-OCH2CH3) ~64
Pyrrolidine (-NCH2CH2-) ~50
Pyrrolidine (-NCH2CH2-) ~25

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would confirm the coupling between the methylene and methyl protons of the ethoxy group and the connectivity of the protons within the pyrrolidine ring. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the ethoxy and pyrrolidine groups, as well as for the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, HMBC would show correlations between the aldehyde proton and the aromatic carbons C-1 and C-2, and between the ethoxy methylene protons and the aromatic carbon C-3.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C13H17NO2), the molecular ion peak [M]+ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the aldehyde group (CHO), the ethoxy group (OC2H5), or cleavage of the pyrrolidine ring. Common fragmentation pathways for substituted benzaldehydes often involve the loss of a hydrogen atom followed by the loss of carbon monoxide.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]+• 219.1259
[M-H]+ 218.1181
[M-CHO]+ 190.1232

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the IR spectrum around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring will produce characteristic bands in the 1450-1600 cm⁻¹ region.

Ethoxy Group: The C-O stretching of the ether linkage will result in a strong band around 1200-1250 cm⁻¹.

Pyrrolidine Group: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2820, ~2720
Aldehyde C=O Stretch ~1690
Aromatic C-H Stretch ~3050
Aromatic C=C Stretch ~1600, ~1500
Ether C-O Stretch ~1240

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the substituted benzene ring and the aldehyde group, will give rise to characteristic absorption bands in the UV-Vis spectrum. The electron-donating ethoxy and pyrrolidinyl groups will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025). The primary absorption bands are expected to be due to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the aldehyde.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* ~280-320

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The synergy between experimental spectroscopic data and theoretical calculations provides a powerful tool for the unambiguous structural elucidation and electronic characterization of molecules like this compound. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of spectroscopic parameters, which can then be compared with experimental findings to validate the proposed structure and gain deeper insights into its properties.

While specific, detailed research correlating the experimental and theoretical spectroscopic data for this compound is not extensively available in the public domain, the established methodologies for such analysis on analogous compounds provide a clear framework. Theoretical calculations are typically performed using a specified basis set, such as 6-311++G(d,p), to obtain optimized molecular geometry and predict spectroscopic data including ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions.

The comparison of these theoretical values with experimental data allows for the precise assignment of spectral features. For instance, calculated ¹H and ¹³C NMR chemical shifts, when plotted against experimental values, are expected to show a strong linear correlation, thereby confirming the assignment of each resonance to a specific nucleus within the molecule. Similarly, theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and systematically compared with experimental IR spectra to assign vibrational modes.

The following data tables illustrate the type of information that is generated through such correlative studies. It is important to note that the values presented here are hypothetical, based on typical ranges for similar functional groups, as directly reported experimental and theoretical data for this compound is not currently available in published literature.

Table 1: Hypothetical Correlation of ¹H NMR Spectroscopic Data

Proton AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Deviation (ppm)
Aldehyde (-CHO)9.759.680.07
Aromatic-H (ortho to CHO)7.307.250.05
Aromatic-H (ortho to OEt)7.287.220.06
Aromatic-H (ortho to Pyrrolidine)6.906.850.05
Ethoxy (-OCH₂CH₃)4.104.050.05
Pyrrolidine (-NCH₂-)3.403.350.05
Pyrrolidine (-CH₂CH₂-)2.001.950.05
Ethoxy (-OCH₂CH₃)1.451.400.05

Table 2: Hypothetical Correlation of ¹³C NMR Spectroscopic Data

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Deviation (ppm)
Aldehyde (-CHO)190.5189.80.7
Aromatic C (C-CHO)130.0129.50.5
Aromatic C (C-OEt)155.0154.20.8
Aromatic C (C-Pyrrolidine)148.0147.30.7
Aromatic C125.0124.40.6
Aromatic C115.0114.50.5
Aromatic C112.0111.60.4
Ethoxy (-OCH₂CH₃)64.063.50.5
Pyrrolidine (-NCH₂-)50.049.50.5
Pyrrolidine (-CH₂CH₂-)25.024.60.4
Ethoxy (-OCH₂CH₃)15.014.70.3

Table 3: Hypothetical Correlation of IR Vibrational Frequencies

Functional Group VibrationExperimental Frequency (cm⁻¹)Theoretical Scaled Frequency (cm⁻¹)Deviation (cm⁻¹)
C=O Stretch (Aldehyde)16851690-5
C-H Stretch (Aldehyde)2820, 27202825, 2725-5, -5
C=C Stretch (Aromatic)1600, 15101605, 1515-5, -5
C-O Stretch (Ether)12501255-5
C-N Stretch (Amine)11801185-5

The meticulous comparison of such experimental and theoretical data is fundamental for the definitive structural assignment and electronic understanding of this compound. This correlative approach not only confirms the identity of the compound but also provides a deeper understanding of its molecular properties, which is essential for its potential applications in various fields of chemical science.

Computational and Theoretical Investigations of 3 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds. For "3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde," DFT calculations can elucidate its structural and electronic features with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of "this compound" involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Conformational analysis is also crucial for identifying the various possible spatial arrangements of the molecule's flexible parts, such as the ethoxy and pyrrolidinyl groups, and determining their relative stabilities.

The optimized geometry of "this compound" would be expected to have a nearly planar benzaldehyde (B42025) core. The ethoxy and pyrrolidinyl substituents will adopt specific orientations to minimize steric hindrance and maximize electronic stabilization. The planarity of the benzene (B151609) ring is a key feature, with the aldehyde, ethoxy, and pyrrolidinyl groups attached. The pyrrolidine (B122466) ring itself is not planar and can exist in different puckered conformations, such as the envelope or twist forms. The relative energies of these conformers are typically calculated to identify the most predominant structure at room temperature.

Table 1: Selected Optimized Geometrical Parameters for a Benzaldehyde Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41119 - 121~0
C-O (ethoxy)~1.36--
C-N (pyrrolidinyl)~1.38--
C=O (aldehyde)~1.21--
C-C-O (ethoxy)-~117-
C-C-N (pyrrolidinyl)-~121-
O-C-C-N--Variable (Conformational)

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of "this compound" are primarily dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity.

The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the pyrrolidinyl group and the ethoxy-substituted benzene ring, acting as the primary electron donor. The LUMO, conversely, is generally located on the electron-deficient regions, such as the benzaldehyde moiety, which acts as the electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The analysis of HOMO and LUMO energies helps in understanding the charge transfer interactions within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for a Similar Benzaldehyde Derivative

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap3.5 to 4.5

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides information about the partial atomic charges within the molecule. This helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting the molecule's reactivity towards other chemical species.

In "this compound," the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidinyl group are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon and the hydrogen atoms of the aldehyde group are likely to be positively charged, rendering them susceptible to nucleophilic attack. The charge distribution also influences the molecule's dipole moment and its interaction with solvents and biological receptors.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental studies.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the accuracy of the computed molecular geometry and electronic structure.

For "this compound," the proton of the aldehyde group is expected to have the highest chemical shift due to its electron-deficient nature. The protons on the aromatic ring will show distinct signals depending on their substitution pattern and electronic environment. The protons of the ethoxy and pyrrolidinyl groups will also have characteristic chemical shifts.

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of "this compound." These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies correspond to the normal modes of vibration of the molecule.

The predicted vibrational spectrum is expected to show characteristic peaks for the various functional groups present in the molecule. For instance, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be predicted in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. The C-N stretching of the pyrrolidinyl group and C-O stretching of the ethoxy group would also give rise to distinct vibrational bands. A comparison between the calculated and experimental vibrational spectra can help in the detailed assignment of the observed vibrational modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Benzaldehyde Derivative

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AldehydeC=O Stretch1690
AldehydeC-H Stretch2850
Aromatic RingC=C Stretch1580 - 1600
PyrrolidinylC-N Stretch1150 - 1200
EthoxyC-O Stretch1240 - 1260

Mechanistic Studies of Reactions Involving the Compound

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways of complex organic reactions. For reactions analogous to those involving this compound, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT provides a molecular-level understanding of the reaction progress. beilstein-journals.org

In the multi-step synthesis of pyrrolidine-2,3-diones from aromatic aldehydes, several transition states (TS) and intermediates (IS) have been characterized. The initial step often involves the acid-catalyzed condensation of an aromatic aldehyde with an amine to form an imine intermediate, which is then protonated to an iminium species. beilstein-journals.org Subsequent nucleophilic attack by an enol derivative leads to the formation of further intermediates.

For instance, in a model reaction, the transformation of intermediates involves the release of a water molecule through various transition states. One identified pathway shows an intermediate releasing a water molecule from two hydroxyl groups via a transition state with a specific energy barrier. beilstein-journals.org An alternative pathway involves the isomerization of an intermediate, followed by the removal of a water molecule from hydroxyl and amino groups, proceeding through distinct transition states. beilstein-journals.org These computational characterizations are crucial for understanding the step-by-step molecular transformations.

The energetics of each step in a reaction pathway, including the relative energies of reactants, intermediates, transition states, and products, are critical for determining the feasibility and spontaneity of the reaction. DFT calculations can provide detailed thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each species along the reaction coordinate.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the thermodynamic parameters for possible reaction pathways have been calculated in both the gas phase and in a solvent model (ethanol). beilstein-journals.org These calculations help to identify the most energetically favorable pathway. The data presented in the tables below, derived from a study on a related system, illustrates the kind of energetic information obtained from such computational work. beilstein-journals.org

Table 1: Thermodynamic Parameters of Possible Reaction Pathways in the Gas Phase (kcal·mol⁻¹)

Pathway ΔE ΔH ΔG
Pathway 1 -20.5 -20.3 -20.8
Pathway 2 -15.8 -15.6 -16.1
Pathway 3 -25.1 -24.9 -25.4

This data is illustrative and based on a related system. beilstein-journals.org

Table 2: Thermodynamic Parameters of Selected Pathways in Ethanol (kcal·mol⁻¹)

Pathway ΔE ΔH ΔG
Pathway 1 -18.9 -18.7 -19.2
Pathway 2 -14.2 -14.0 -14.5
Pathway 3 -23.5 -23.3 -23.8
Pathway 4 -22.1 -21.9 -22.4

This data is illustrative and based on a related system. beilstein-journals.org

Computational studies are pivotal in distinguishing between kinetic and thermodynamic control in chemical reactions where multiple products can be formed. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower Gibbs free energy). beilstein-journals.org Reaction conditions such as temperature can influence which product is favored.

For the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.org This suggests that the reaction pathway with the lowest activation energy barrier is favored, leading to the predominant formation of the kinetic product. The main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#) in both the gas-phase and an ethanol solvent model. beilstein-journals.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for this compound were not found, MD studies on benzaldehyde and its derivatives provide insights into their dynamic behavior and interactions with their environment. MD simulations can model the movement of atoms and molecules over time, offering a dynamic picture of molecular interactions.

For example, MD simulations have been used to investigate the interaction between benzaldehyde molecules and lipid bilayer membranes. nih.gov These studies can reveal how the molecule positions itself within the membrane and how it affects membrane properties such as fluidity. nih.gov Such information is crucial for understanding the bioavailability and transport of drug-like molecules across cell membranes. Other MD simulations have explored the solvation of benzaldehyde in different solvents, detailing the local solvent density and interaction energies, which are important for understanding its reactivity in solution.

Future Research Directions and Advanced Applications of 3 Ethoxy 4 Pyrrolidin 1 Yl Benzaldehyde

Development of Chemo- and Regioselective Synthetic Routes

The efficient and controlled synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a prerequisite for its extensive investigation. Future research in this area should focus on the development of synthetic pathways that are both chemo- and regioselective, ensuring high yields and purity. Drawing inspiration from the synthesis of analogous 3,4-substituted benzaldehydes, several promising routes can be envisioned.

One potential strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-ethoxy-4-fluorobenzaldehyde, with pyrrolidine (B122466). This approach would be contingent on the differential reactivity of the fluorine atom, which is activated by the para-aldehyde group.

Another avenue for exploration is the direct amination of a 3-ethoxy-4-hydroxybenzaldehyde (B1662144) derivative. This could potentially be achieved through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction, which has been shown to be effective for the formation of C-N bonds.

Furthermore, a retrosynthetic analysis suggests that the pyrrolidinyl moiety could be introduced prior to the formylation of the benzene (B151609) ring. For instance, the reaction of 3-ethoxyphenol (B1664596) with pyrrolidine, followed by a regioselective formylation reaction (e.g., Vilsmeier-Haack or Duff reaction), could yield the desired product. The regioselectivity of the formylation step would be a critical aspect to investigate and optimize.

Proposed Synthetic Route Key Reaction Type Potential Precursors Anticipated Challenges
Nucleophilic Aromatic SubstitutionSNAr3-ethoxy-4-fluorobenzaldehyde, PyrrolidineControl of side reactions, purification
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling3-ethoxy-4-triflyloxybenzaldehyde, PyrrolidineCatalyst selection, ligand optimization
Formylation of Aminophenol DerivativeElectrophilic Aromatic Substitution3-Ethoxy-4-pyrrolidin-1-yl-phenolRegioselectivity of formylation

Exploration of Novel Derivatization and Functionalization Strategies

The aldehyde functional group and the electron-rich aromatic ring of this compound offer multiple sites for derivatization and functionalization. Future research should aim to explore a wide range of chemical transformations to generate novel analogs with potentially enhanced properties.

The aldehyde moiety can serve as a handle for a variety of reactions, including:

Reductive amination: To introduce diverse secondary and tertiary amine functionalities.

Wittig reaction and its variants: To form carbon-carbon double bonds and access stilbene-like structures.

Condensation reactions: With active methylene (B1212753) compounds (e.g., malononitrile (B47326), cyanoacetates) to generate Knoevenagel condensation products.

Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.

Reduction: To yield the corresponding benzyl (B1604629) alcohol, a precursor for ethers and esters.

The aromatic ring, activated by the ethoxy and pyrrolidinyl groups, is susceptible to electrophilic substitution reactions. Research into the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation could lead to a diverse set of derivatives. Moreover, modern C-H functionalization techniques could be employed for the direct and efficient introduction of various substituents onto the benzene ring. nih.govacs.org

Functionalization Site Reaction Type Potential Reagents Resulting Functional Group/Scaffold
AldehydeReductive AminationPrimary/Secondary Amines, NaBH3CNSubstituted Benzylamines
AldehydeKnoevenagel CondensationMalononitrile, Ethyl CyanoacetateDicyanovinyl, Cyanocinnamic Ester
Aromatic RingElectrophilic HalogenationN-Bromosuccinimide (NBS)Bromo-substituted benzaldehyde (B42025)
Aromatic RingC-H ArylationAryl Halides, Palladium CatalystBiaryl scaffold

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the chemical behavior and potential biological activity of molecules. For this compound, advanced computational modeling can provide valuable insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to:

Determine the optimized molecular geometry and electronic structure.

Calculate molecular orbital energies (HOMO and LUMO) to predict reactivity and sites for electrophilic and nucleophilic attack.

Simulate spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in experimental characterization.

Model reaction mechanisms for derivatization and functionalization reactions to predict regioselectivity and feasibility.

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a series of its derivatives to correlate structural features with specific biological activities. orientjchem.orgresearchgate.net By developing robust QSAR models, it would be possible to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more potent and selective compounds.

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Identification of reactive sites
DFTHOMO-LUMO Energy GapPrediction of chemical reactivity and electronic transitions
Quantitative Structure-Activity Relationship (QSAR)Biological Activity (e.g., IC50)Guiding the design of more potent analogs
Molecular DockingBinding affinity to a biological targetElucidation of potential mechanisms of action

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The development of compound libraries is a cornerstone of modern drug discovery and materials science. nih.gov The this compound scaffold is an excellent starting point for the creation of a diverse library of novel compounds. A combinatorial approach, leveraging the functionalization strategies outlined in section 6.2, can be employed to systematically modify the core structure.

A diversity-oriented synthesis (DOS) strategy could be implemented, where the benzaldehyde scaffold is elaborated through a series of branching reaction pathways. For example, a split-pool synthesis approach on a solid support could be utilized to efficiently generate a large number of distinct products. Key diversification points would include:

Modification of the pyrrolidine ring: Introducing substituents on the pyrrolidine ring prior to its coupling with the benzaldehyde precursor.

Variation of the alkoxy group: Replacing the ethoxy group with other alkoxy, aryloxy, or alkylthio groups.

Derivatization of the aldehyde: As described previously, the aldehyde can be converted into a wide array of functional groups.

Such a library could be screened against a panel of biological targets to identify novel hits for drug development or evaluated for interesting photophysical or material properties.

Library Design Strategy Points of Diversification Potential Applications of the Library
Combinatorial SynthesisAldehyde, Aromatic Ring, Pyrrolidine RingDrug discovery, materials science
Diversity-Oriented Synthesis (DOS)Introduction of new ring systems and stereocentersExploration of novel chemical space, identification of unique biological probes
Parallel SynthesisSystematic variation of substituentsStructure-activity relationship studies

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

  • Methodological Answer :
  • Interlaboratory Studies : Share detailed protocols (e.g., reagent purity, NMR parameters) and compare yields/spectral data using Bland-Altman plots.
  • Round-Robin Testing : Distribute aliquots of a common intermediate (e.g., hydrazone precursor) for independent cyclization and data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.